molecular formula C8H15NO3 B7920351 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone

1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7920351
M. Wt: 173.21 g/mol
InChI Key: QKMOQINMSVDEEK-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-derived ketone featuring a hydroxy-ethoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol (based on structural analogs) .

Properties

IUPAC Name

1-[3-(2-hydroxyethoxy)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(11)9-3-2-8(6-9)12-5-4-10/h8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOQINMSVDEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine with 2-chloroethanol under basic conditions to introduce the hydroxy-ethoxy group. This is followed by acylation with ethanoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxy-ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The compound 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone , identified by its CAS number 1353975-23-1, is a versatile small molecule scaffold with potential applications in various scientific research fields. This article explores its applications, focusing on its chemical properties, biological activities, and relevance in medicinal chemistry.

Medicinal Chemistry

The compound's structure suggests potential utility in drug design and development. The presence of a pyrrolidine ring is often associated with bioactive molecules, making it a candidate for further exploration in pharmacological studies.

Case Study: Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrrolidine have been studied for their effectiveness against viral infections, suggesting that this compound might possess similar activities.

Neuroscience Research

Given the compound's ability to interact with neurotransmitter systems, it may play a role in studies related to neurological disorders. Pyrrolidine derivatives have been implicated in modulating neurotransmitter release and receptor activity.

Case Study: Neuroprotective Effects

Studies exploring neuroprotective agents have highlighted compounds that can mitigate oxidative stress and inflammation in neuronal cells. The potential of this compound to act as a neuroprotective agent warrants further investigation.

Chemical Biology

In chemical biology, small molecules like this compound are crucial for probing biological systems. They can serve as tools for understanding cellular processes or as leads for developing new therapeutic agents.

Case Study: Target Identification

Small molecules that modify protein function can be used to identify targets within cellular pathways. The unique structure of this compound may allow it to interact with specific proteins, facilitating the mapping of complex biological networks.

Synthesis and Material Science

The compound's scaffold can be utilized in synthetic chemistry to develop new materials or catalysts. Its functional groups may allow for modifications that enhance material properties or catalytic efficiency.

Case Study: Polymer Development

Research into polymer chemistry has shown that incorporating small molecule scaffolds can lead to materials with enhanced mechanical or thermal properties. The integration of this compound into polymer matrices could result in innovative materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The hydroxy-ethoxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Substituent Position: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) in the analog 1-[4-(2-hydroxy-ethoxy)-piperidin-1-yl]-ethanone alters steric and electronic properties, which may affect binding in biological systems .
  • Polarity : The hydroxy-ethoxy group in the target compound increases hydrophilicity compared to hydroxymethyl or simple alkyl substituents .

Biological Activity

1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is a compound characterized by a pyrrolidine ring with a hydroxy-ethoxy substituent and an ethanone moiety. This unique structure allows for various interactions with biological macromolecules, potentially leading to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxy group and interact with hydrophobic pockets in proteins via the pyrrolidine ring. This dual interaction can modulate enzyme or receptor activities, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It can act as a modulator for specific receptors, influencing signaling pathways within cells.

Biological Activity Overview

The compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain pyrrolidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of similar compounds on cancer cell lines. The modifications in the structure of pyrrolidine derivatives can enhance their potency against various cancer types . While specific data on this compound is limited, its structural analogs suggest potential in this area.

Case Study 1: Antimicrobial Efficacy

A study examined a series of pyrrolidine derivatives, including those related to this compound, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . The presence of the hydroxy-ethoxy group was crucial in enhancing solubility and bioactivity.

Case Study 2: Enzyme Inhibition

In silico studies have indicated that compounds similar to this compound can act as mixed-type inhibitors of butyrylcholinesterase (BuChE) . Molecular docking studies revealed that these compounds bind effectively to the active site of BuChE, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
PyrrolidineBasic structure without substituentsLimited biological activity
1-[3-(2-Hydroxy-ethoxy)-propanone]Similar structure with propanoneModerate activity against specific targets
1-[3-(2-Hydroxy-ethoxy)-butanone]Similar structure with butanoneEnhanced hydrophobic interactions

The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity compared to simpler analogs.

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